Cas no 2171640-81-4 (1-(3-aminothiolan-3-yl)cyclohexan-1-ol)

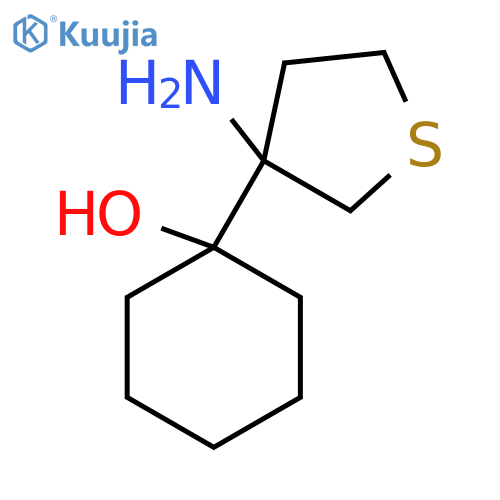

2171640-81-4 structure

商品名:1-(3-aminothiolan-3-yl)cyclohexan-1-ol

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3-aminothiolan-3-yl)cyclohexan-1-ol

- EN300-1647490

- 2171640-81-4

-

- インチ: 1S/C10H19NOS/c11-9(6-7-13-8-9)10(12)4-2-1-3-5-10/h12H,1-8,11H2

- InChIKey: SBQFPBDKBGBZPG-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)(C1(CCCCC1)O)N

計算された属性

- せいみつぶんしりょう: 201.11873540g/mol

- どういたいしつりょう: 201.11873540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 71.6Ų

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1647490-10.0g |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1647490-1.0g |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1647490-0.1g |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 0.1g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1647490-10000mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 10000mg |

$6450.0 | 2023-09-21 | ||

| Enamine | EN300-1647490-2.5g |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 2.5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-1647490-250mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 250mg |

$1381.0 | 2023-09-21 | ||

| Enamine | EN300-1647490-100mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 100mg |

$1320.0 | 2023-09-21 | ||

| Enamine | EN300-1647490-500mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 500mg |

$1440.0 | 2023-09-21 | ||

| Enamine | EN300-1647490-5000mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 5000mg |

$4349.0 | 2023-09-21 | ||

| Enamine | EN300-1647490-1000mg |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol |

2171640-81-4 | 1000mg |

$1500.0 | 2023-09-21 |

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2171640-81-4 (1-(3-aminothiolan-3-yl)cyclohexan-1-ol) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量